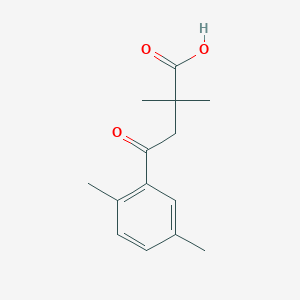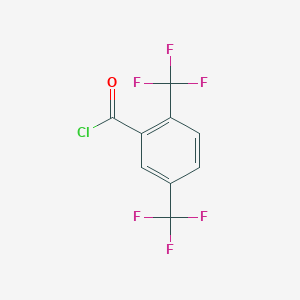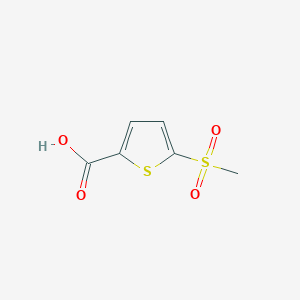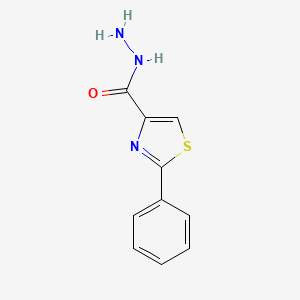
2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid, also known as Dibenzoylmethane (DBM), is a natural compound found in some plants, such as turmeric. DBM has been extensively studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-oxidant effects.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid involves the Friedel-Crafts acylation of 2,5-dimethylphenol with acetyl chloride followed by the reaction of the resulting product with diethyl malonate in the presence of sodium ethoxide. The resulting product is then hydrolyzed to yield the target compound.
Starting Materials
2,5-dimethylphenol, acetyl chloride, diethyl malonate, sodium ethoxide, water, hydrochloric acid
Reaction
Step 1: 2,5-dimethylphenol is reacted with acetyl chloride in the presence of aluminum chloride as a catalyst to yield 2,5-dimethylphenyl acetate., Step 2: The resulting product is then reacted with diethyl malonate in the presence of sodium ethoxide to yield 2,2-dimethyl-4-(2,5-dimethylphenyl)-3-oxobutanoic acid ethyl ester., Step 3: The ethyl ester is then hydrolyzed with water and hydrochloric acid to yield 2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid.
Mecanismo De Acción
The exact mechanism of action of DBM is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation, cancer cell growth, and oxidative stress. For example, DBM has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth. DBM has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its anti-oxidant effects.
Efectos Bioquímicos Y Fisiológicos
DBM has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DBM can inhibit the growth of various cancer cell lines, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of enzymes involved in cancer cell growth. In vivo studies have shown that DBM can reduce tumor growth in animal models of cancer. Additionally, DBM has been shown to have anti-inflammatory effects, which may be useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. DBM has also been shown to have anti-oxidant effects, which may be beneficial in preventing oxidative stress-related diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DBM in lab experiments is that it is a natural compound found in some plants, which may make it more attractive for use in therapeutic applications compared to synthetic compounds. Additionally, DBM has been extensively studied for its potential therapeutic properties, which may make it a useful tool for researchers investigating the mechanisms of inflammation, cancer cell growth, and oxidative stress. One limitation of using DBM in lab experiments is that it may have low bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for DBM research. One area of interest is investigating the potential of DBM as a therapeutic agent for various diseases, including cancer, inflammatory bowel disease, and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of DBM and its effects on various signaling pathways. Finally, studies investigating the pharmacokinetics and bioavailability of DBM may help to optimize its use as a therapeutic agent.
Aplicaciones Científicas De Investigación
DBM has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory effects, which may be useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. DBM has also been shown to have anti-cancer properties, with studies suggesting that it may inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. Additionally, DBM has been shown to have anti-oxidant effects, which may be beneficial in preventing oxidative stress-related diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-(2,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9-5-6-10(2)11(7-9)12(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKYTPXZTOHEPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372699 |
Source


|
| Record name | 2,2-DIMETHYL-4-(2,5-DIMETHYLPHENYL)-4-OXOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid | |
CAS RN |
681459-16-5 |
Source


|
| Record name | 2,2-DIMETHYL-4-(2,5-DIMETHYLPHENYL)-4-OXOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1302429.png)
![methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1302431.png)
![Thieno[3,2-b]thiophene-2-carbohydrazide](/img/structure/B1302434.png)







![1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol](/img/structure/B1302445.png)

